Talazoparib belongs to a class of drugs called poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in DNA repair within cells. Talazoparib works by blocking the function of PARP, specifically PARP1 and PARP2 enzymes [].
Cancer cells often have mutations in genes involved in DNA repair pathways. When PARP is inhibited in these cells, single-stranded DNA breaks can't be efficiently repaired, leading to formation of double-stranded breaks. These double-stranded breaks are more difficult to repair and can trigger cell death in cancer cells [, ].
Talazoparib is being studied in clinical trials for the treatment of different cancers, with a focus on tumors with mutations in genes related to DNA repair, such as BRCA1 and BRCA2 [, , ].
Talazoparib is a potent small molecule inhibitor of polyadenosine 5'-diphosphoribose polymerase, commonly referred to as PARP. It is primarily utilized in the treatment of certain types of breast and prostate cancers, particularly those associated with mutations in the BRCA1 and BRCA2 genes. Talazoparib works by interfering with the DNA repair mechanisms in cancer cells, leading to cell death due to the accumulation of DNA damage. It was approved for clinical use in October 2018 in the United States and subsequently in June 2019 in the European Union under the trade name Talzenna. Its chemical formula is C26H22F2N6O4S, with a molecular weight of 552.56 Daltons .
Talazoparib acts primarily through its inhibition of PARP enzymes, which are crucial for repairing single-strand breaks in DNA. The mechanism involves:
Talazoparib exhibits significant biological activity against cancer cells harboring mutations in DNA repair genes. In vitro studies have demonstrated that talazoparib induces cytotoxicity in various cancer cell lines, particularly those with defective BRCA1 or BRCA2 genes. This selectivity stems from the concept of synthetic lethality, where the combination of PARP inhibition and defective homologous recombination leads to enhanced cell death .
Clinical trials have shown improved progression-free survival rates in patients with advanced breast cancer who have BRCA mutations when treated with talazoparib. Adverse effects commonly associated with talazoparib include fatigue, anemia, nausea, and neutropenia .
The synthesis of talazoparib involves several steps that typically include:
The exact synthetic route can vary based on proprietary methods used by pharmaceutical companies .
Talazoparib is primarily used for:
Talazoparib has been studied for potential drug interactions that may affect its pharmacokinetics:
Talazoparib belongs to a class of drugs known as PARP inhibitors. Other notable compounds in this category include:
Compound Name | Mechanism | Unique Features |
---|---|---|
Olaparib | PARP inhibitor | First-in-class; less potent than talazoparib in trapping PARP on DNA |
Niraparib | PARP inhibitor | Extended half-life; approved for maintenance therapy |
Rucaparib | PARP inhibitor | Approved for ovarian cancer; distinct structural features |
Talazoparib is distinguished from other PARP inhibitors by its superior potency in trapping PARP on DNA—approximately 100 times more efficient than olaparib. This enhanced mechanism contributes to its effectiveness against tumors with BRCA mutations and supports its clinical utility in managing resistant cancers .
"Talzenna Product information". Health Canada. 25 April 2012. Retrieved 29 May 2022.
"Summary Basis of Decision (SBD) for Talzenna". Health Canada. 23 October 2014. Retrieved 29 May 2022.
"Talzenna 0.25 mg hard capsules - Summary of Product Characteristics (SmPC)". (emc). 1 June 2021. Retrieved 9 July 2021.
Medivation Inc. "Talazoparib". Archived from the original on 8 June 2017. Retrieved 21 November 2016.
"FDA approves Lynparza to treat advanced ovarian cancer". U.S. Food and Drug Administration (FDA) (Press release). 19 December 2014. Archived from the original on 19 December 2014. Retrieved 16 December 2019.
Brown JS, Kaye SB, Yap TA (March 2016). "PARP inhibitors: the race is on". British Journal of Cancer. 114 (7): 713–5. doi:10.1038/bjc.2016.67. PMC 4984871. PMID 27022824.
Pfizer Inc. "European Commission Approves TALZENNA (talazoparib) for Patients with Inherited (Germline) BRCA-Mutated Locally Advanced or Metastatic Breast Cancer".
"Drug Approval Package: Talzenna (talazoparib)". U.S. Food and Drug Administration (FDA). 29 October 2018. Retrieved 10 March 2020.
"Talzenna EPAR". European Medicines Agency (EMA). 8 July 2019. Retrieved 10 March 2020.
Talzenna FDA Professional Drug Information
Shen Y, Aoyagi-Scharber M, Wang B (June 2015). "Trapping Poly(ADP-Ribose) Polymerase". The Journal of Pharmacology and Experimental Therapeutics. 353 (3): 446–57. doi:10.1124/jpet.114.222448. PMID 25758918. S2CID 9810541.
Biomarin (24 August 2015). "Medivation to Expand Global Oncology Franchise With the Acquisition of All Worldwide Rights to Talazoparib (BMN 673), a Potent PARP Inhibitor, From BioMarin".
Inman S (25 August 2015). "Medivation Acquires BioMarin's PARP Inhibitor Talazoparib".